

4,5-Diamino-2,6-dimercaptopyrimidine (CAS 31295-41-7): A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5-Diamino-2,6-dimercaptopyrimidine
Cat. No.:	B189478

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the currently available information on **4,5-Diamino-2,6-dimercaptopyrimidine** (CAS No. 31295-41-7), a heterocyclic building block. This document collates known physicochemical properties and safety data. It must be noted that detailed experimental protocols for its synthesis, comprehensive spectroscopic characterization, and reports on its biological activity are not extensively documented in publicly accessible scientific literature. This guide presents a representative synthetic workflow for a related compound to illustrate general principles and highlights the significant gaps in the current knowledge base for this specific molecule.

Chemical Identity and Physicochemical Properties

4,5-Diamino-2,6-dimercaptopyrimidine, also known by its synonym 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, is a pyrimidine derivative. Its core structure is substituted with two amino groups and two mercapto groups, suggesting potential for diverse chemical reactions and complex formation. The available physicochemical data, primarily sourced from commercial suppliers, are summarized below.

Table 1: Physicochemical Properties of **4,5-Diamino-2,6-dimercaptopyrimidine**

Property	Value	Source(s)
CAS Number	31295-41-7	[1]
Molecular Formula	C ₄ H ₆ N ₄ S ₂	[1]
Molecular Weight	174.25 g/mol	[1]
Appearance	Powder	[1]
Melting Point	>300 °C (decomposes)	[1]
Assay	~90% (Technical Grade)	[1]
InChI Key	IQGYCVKWCYGVBK- UHFFFAOYSA-N	[1]
SMILES String	Nc1nc(S)nc(S)c1N	[1]

Note: Quantitative data regarding solubility, pKa, and logP are not readily available in the reviewed literature.

Safety and Handling

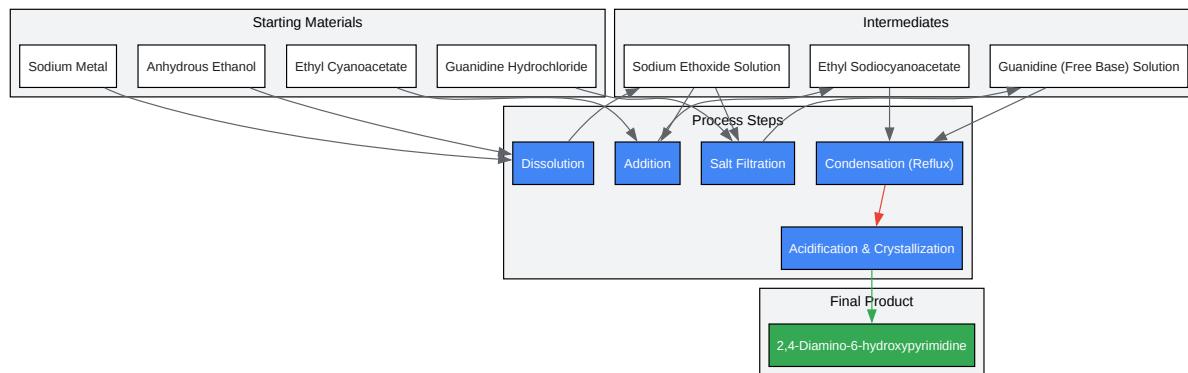
The compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Source(s)
Signal Word	-	Warning	
Hazard Statements	H315	Causes skin irritation	
H319		Causes serious eye irritation	
H335		May cause respiratory irritation	
Target Organs	-	Respiratory system	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	
P264		Wash skin thoroughly after handling.	
P271		Use only outdoors or in a well-ventilated area.	
P280		Wear protective gloves/eye protection/face protection.	
P302 + P352		IF ON SKIN: Wash with plenty of water.	
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **4,5-Diamino-2,6-dimercaptopyrimidine** (CAS 31295-41-7) is not detailed in the available scientific literature. However, the synthesis of structurally related diaminopyrimidines often involves the condensation of a suitable three-carbon precursor with guanidine or thiourea derivatives.


Representative Synthetic Workflow for a Diaminopyrimidine Derivative

To illustrate a potential synthetic strategy, the following section describes the synthesis of 2,4-diamino-6-hydroxypyrimidine from ethyl cyanoacetate and guanidine, a well-documented procedure.^[2] This is provided as a representative example only and is not the protocol for the title compound.

Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine^[2]

- Preparation of Sodium Ethoxide: Sodium metal (1 g atom) is dissolved in anhydrous ethanol (250 mL) in a round-bottomed flask fitted with a reflux condenser.
- Formation of Ethyl Sodiocyanacetate: After the sodium has completely dissolved, the solution is cooled, and ethyl cyanoacetate (1 mole) is added.
- Preparation of Guanidine Solution: A second equivalent of sodium ethoxide is prepared separately. Guanidine hydrochloride (1.02 moles) is added to this second solution. The precipitated sodium chloride is removed by filtration.
- Condensation Reaction: The clear ethanolic solution of guanidine is added to the solution of ethyl sodiocyanacetate. The resulting mixture is heated under reflux for 2 hours.
- Work-up and Isolation: The reaction mixture is evaporated to dryness. The solid residue is dissolved in boiling water (325 mL) and acidified with glacial acetic acid (67 mL).
- Purification: Upon cooling, the product, 2,4-diamino-6-hydroxypyrimidine, crystallizes as yellow needles and is collected by filtration.

The logical flow of this representative synthesis is visualized in the diagram below.

[Click to download full resolution via product page](#)

Representative synthesis workflow for a diaminopyrimidine.

Spectroscopic Analysis

No experimental spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for **4,5-Diamino-2,6-dimercaptopyrimidine** were found in the searched scientific databases. Characterization of this molecule would be essential for confirming its identity and purity. For related compounds, such as derivatives of 4,6-diamino-2-mercaptopurine, IR spectra show characteristic N-H stretching vibrations for the amine groups around 3200-3500 cm⁻¹ and C=N bond vibrations within the pyrimidine ring around 1545-1615 cm⁻¹.^[3] A comprehensive analysis of the title compound would be a valuable contribution to the chemical literature.

Biological Activity and Signaling Pathways

There are no published studies on the biological activity, mechanism of action, or associated signaling pathways for **4,5-Diamino-2,6-dimercaptopyrimidine**. While the broader class of

pyrimidine derivatives is known for a wide range of pharmacological activities—including anticancer, antiviral, and antibacterial properties—it is not possible to extrapolate these activities to this specific, uncharacterized molecule.^[4] The potential of this compound as a scaffold in drug discovery remains unexplored.

Conclusion

4,5-Diamino-2,6-dimercaptopyrimidine (CAS 31295-41-7) is a commercially available chemical intermediate whose properties are not well-documented in the public domain. While basic identifiers and safety information are available, there is a significant lack of published data regarding its synthesis, spectroscopic properties, and biological function. This presents an opportunity for foundational research to characterize this molecule and explore its potential applications in medicinal chemistry and materials science. Researchers investigating this compound should anticipate the need for extensive *de novo* characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,5-Diamino-2,6-dimercaptopyrimidine technical grade, 90 31295-41-7 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. REACTIONS OF 4,6-DIAMINO-2-MERCAPTO PYRIMIDINE WITH MONOCHLOROACETIC ACID ETHERS [7universum.com]
- 4. benthamopen.com [benthamopen.com]
- To cite this document: BenchChem. [4,5-Diamino-2,6-dimercaptopyrimidine (CAS 31295-41-7): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189478#4-5-diamino-2-6-dimercaptopyrimidine-cas-31295-41-7-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com